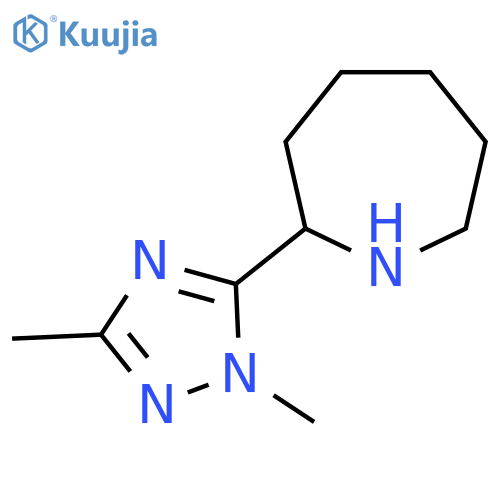Cas no 1342123-51-6 (2-(dimethyl-1H-1,2,4-triazol-5-yl)azepane)
2-(ジメチル-1H-1,2,4-トリアゾール-5-イル)アゼパンは、複素環式化合物の一種であり、1,2,4-トリアゾール環とアゼパン環が結合した構造を有します。この化合物は、医薬品中間体や有機合成における重要なビルディングブロックとしての応用が期待されます。特に、トリアゾール環の特性により、高い化学的安定性と生物学的活性を示す可能性があります。また、分子内に含まれる窒素原子が配位サイトとして機能し、金属錯体形成や触媒反応への利用も考えられます。その特異な構造から、新規薬剤開発や材料科学分野での活用が注目されています。

1342123-51-6 structure
商品名:2-(dimethyl-1H-1,2,4-triazol-5-yl)azepane
CAS番号:1342123-51-6
MF:C10H18N4
メガワット:194.276721477509
MDL:MFCD20362244
CID:5605985
PubChem ID:64562693
2-(dimethyl-1H-1,2,4-triazol-5-yl)azepane 化学的及び物理的性質
名前と識別子
-
- EN300-905470
- 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)azepane
- 1342123-51-6
- CS-0301067
- 2-(dimethyl-1H-1,2,4-triazol-5-yl)azepane
- 1H-Azepine, 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)hexahydro-
-
- MDL: MFCD20362244
- インチ: 1S/C10H18N4/c1-8-12-10(14(2)13-8)9-6-4-3-5-7-11-9/h9,11H,3-7H2,1-2H3
- InChIKey: XTFYEKDALCHVPN-UHFFFAOYSA-N
- ほほえんだ: N1CCCCCC1C1=NC(C)=NN1C
計算された属性
- せいみつぶんしりょう: 194.153146591g/mol
- どういたいしつりょう: 194.153146591g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 185
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 42.7Ų
じっけんとくせい
- 密度みつど: 1.21±0.1 g/cm3(Predicted)
- ふってん: 367.9±52.0 °C(Predicted)
- 酸性度係数(pKa): 9.45±0.40(Predicted)
2-(dimethyl-1H-1,2,4-triazol-5-yl)azepane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-905470-5.0g |
2-(dimethyl-1H-1,2,4-triazol-5-yl)azepane |
1342123-51-6 | 95% | 5.0g |
$3273.0 | 2024-05-21 | |
| Enamine | EN300-905470-10.0g |
2-(dimethyl-1H-1,2,4-triazol-5-yl)azepane |
1342123-51-6 | 95% | 10.0g |
$4852.0 | 2024-05-21 | |
| Enamine | EN300-905470-1.0g |
2-(dimethyl-1H-1,2,4-triazol-5-yl)azepane |
1342123-51-6 | 95% | 1.0g |
$1129.0 | 2024-05-21 | |
| Enamine | EN300-905470-0.05g |
2-(dimethyl-1H-1,2,4-triazol-5-yl)azepane |
1342123-51-6 | 95% | 0.05g |
$948.0 | 2024-05-21 | |
| Enamine | EN300-905470-0.25g |
2-(dimethyl-1H-1,2,4-triazol-5-yl)azepane |
1342123-51-6 | 95% | 0.25g |
$1038.0 | 2024-05-21 | |
| Enamine | EN300-905470-0.5g |
2-(dimethyl-1H-1,2,4-triazol-5-yl)azepane |
1342123-51-6 | 95% | 0.5g |
$1084.0 | 2024-05-21 | |
| Enamine | EN300-905470-0.1g |
2-(dimethyl-1H-1,2,4-triazol-5-yl)azepane |
1342123-51-6 | 95% | 0.1g |
$993.0 | 2024-05-21 | |
| Enamine | EN300-905470-5g |
2-(dimethyl-1H-1,2,4-triazol-5-yl)azepane |
1342123-51-6 | 5g |
$3273.0 | 2023-09-01 | ||
| Enamine | EN300-905470-10g |
2-(dimethyl-1H-1,2,4-triazol-5-yl)azepane |
1342123-51-6 | 10g |
$4852.0 | 2023-09-01 | ||
| Enamine | EN300-905470-2.5g |
2-(dimethyl-1H-1,2,4-triazol-5-yl)azepane |
1342123-51-6 | 95% | 2.5g |
$2211.0 | 2024-05-21 |
2-(dimethyl-1H-1,2,4-triazol-5-yl)azepane 関連文献
-
Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
-
Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931
-
Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
1342123-51-6 (2-(dimethyl-1H-1,2,4-triazol-5-yl)azepane) 関連製品
- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
- 152840-81-8(Valine-1-13C (9CI))
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
